ethyl 2-amino-1-(2-(2-chlorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
ethyl 2-amino-1-(2-(2-chlorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrroloquinoxaline core, which is a fused ring system containing both pyrrole and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-[2-[(2-chlorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions
Formation of Pyrroloquinoxaline Core: The pyrroloquinoxaline core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-nitroaniline and ethyl acetoacetate. The reaction is typically carried out under reflux conditions in the presence of a suitable catalyst.
Introduction of Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ethylenediamine, under basic conditions.
Chlorobenzoylation: The chlorobenzoyl group can be introduced through an acylation reaction using 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-amino-1-(2-(2-chlorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or chlorobenzoyl groups using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethylenediamine in ethanol.
Hydrolysis: Sodium hydroxide in water.
Major Products
Oxidation: Oxidized derivatives of the pyrroloquinoxaline core.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
ethyl 2-amino-1-(2-(2-chlorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-[2-[(2-chlorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
ethyl 2-amino-1-(2-(2-chlorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: Similar in structure and biological activity, indole derivatives are widely studied for their therapeutic potential.
Quinoxaline Derivatives: Share the quinoxaline core and exhibit similar chemical properties and applications.
Benzoyl Derivatives: Contain the benzoyl group and are explored for their diverse chemical reactivity and biological activity.
The uniqueness of ethyl 2-amino-1-[2-[(2-chlorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-amino-1-[2-[(2-chlorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c1-2-31-22(30)17-18-20(27-16-10-6-5-9-15(16)26-18)28(19(17)24)12-11-25-21(29)13-7-3-4-8-14(13)23/h3-10H,2,11-12,24H2,1H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHYWTMUMDARDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCNC(=O)C4=CC=CC=C4Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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